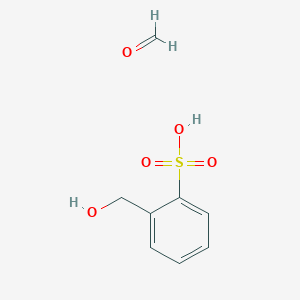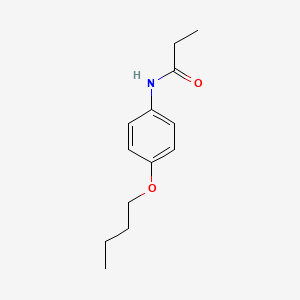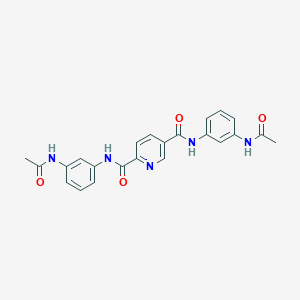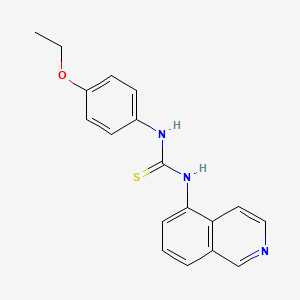
Negatol
Vue d'ensemble
Description
Negatol is a chemical compound that has been identified as a potential therapeutic agent in the field of medicine. It is a synthetic compound that has been synthesized through a specific method, and its mechanism of action has been studied extensively. Negatol has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Error Processing and Brain Potentials
Negatol's relevance in scientific research primarily involves its association with error processing and brain potentials. Notably, studies have focused on the error negativity (Ne/ERN) and error positivity (Pe) components of the event-related brain potential (ERP), both crucial in action monitoring and error detection.
Error-related Brain Potentials and Awareness
Nieuwenhuis et al. (2001) examined the relationship between error processing and conscious self-monitoring of behavior using an antisaccade task. They found that irrespective of awareness, erroneous saccades were followed by a sizable Ne. The Pe, however, was more pronounced for perceived than unperceived errors, suggesting separate processes for error monitoring (Nieuwenhuis et al., 2001).
Comparing Error-related Negativity across Groups
Fischer et al. (2017) explored the error-related negativity (ERN or Ne) as a potential marker for disorders or interventions. Their findings showed that the number of errors correlates with the amplitude of the ERN across participants. This highlights the ERN's significance in neurological research and its potential as a surrogate marker for various disorders (Fischer et al., 2017).
Mismatch Negativity in Cognitive Research
Näätänen et al. (2007) reviewed the use of mismatch negativity (MMN) in cognitive research, extending its relevance beyond auditory stimulus changes to higher-order cognitive processes. MMN data indicate the presence of automatic intelligent processes at the auditory cortex level, critical for understanding cognitive functions and errors (Näätänen et al., 2007).
Additional Research Aspects
Negatol's implications extend to other areas, including feedback and reward processing, clinical applications, and psychophysiology.
Feedback Negativity in Reward Processing
Yeung et al. (2005) investigated whether the feedback negativity component reflects an evaluation of outcomes or a process of learning about actions leading to those outcomes. Their findings showed that feedback negativities were observed even without active choices, indicating that this component is sensitive to the motivational significance of ongoing events (Yeung et al., 2005).
Clinical Applications - Error Processing in Major Depressive Disorder
Ruchsow et al. (2004) examined the error-related negativity (ERN/Ne) in patients with major depressive disorder, revealing that perceived failure in these patients might impair response monitoring processes. This highlights Negatol's significance in clinical neuroscience, particularly in understanding and potentially treating psychiatric disorders (Ruchsow et al., 2004).
Psychophysiological Correlates and Negative Affect
Hajcak et al. (2004) linked the error-related negativity (ERN/Ne) and error positivity (Pe) with error detection and response monitoring, and how these are affected by negative affect. This association with affective distress aligns with the anterior cingulate cortex's function in regulating affective, response selection, and autonomic resources (Hajcak et al., 2004).
Mécanisme D'action
The mechanism of action of Negatol is twofold: next to its antiseptic effect, Policresulen promotes the selective coagulation of necrotic and pathologically altered tissues while leaving healthy tissues intact . The shedding of necrotic tissues is accompanied by the reepithelialization of the mucosal (or dermal) wound tissues .
Propriétés
IUPAC Name |
formaldehyde;2-(hydroxymethyl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S.CH2O/c8-5-6-3-1-2-4-7(6)12(9,10)11;1-2/h1-4,8H,5H2,(H,9,10,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHKVLLTZFPOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C(C(=C1)CO)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Albothyl | |
CAS RN |
9011-02-3 | |
| Record name | 2-(Hydroxymethyl)benzenesulfonic acid - formaldehyde (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one](/img/structure/B1227692.png)

![2-[(2Z)-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-3-yl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B1227694.png)
![1-[2,3-Bis(2-pyridinyl)-6-quinoxalinyl]-3-propylthiourea](/img/structure/B1227695.png)
![1-(2-chlorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1227696.png)
![2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B1227698.png)
![3-(Methylsulfamoyl)benzoic acid [2-[(9-ethyl-3-carbazolyl)amino]-2-oxoethyl] ester](/img/structure/B1227702.png)

![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-(4-methyl-3-nitrophenyl)-2-oxoethyl] ester](/img/structure/B1227707.png)

![2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester](/img/structure/B1227709.png)
![2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)
![4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B1227711.png)
